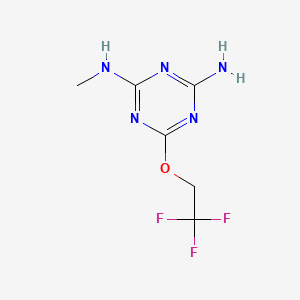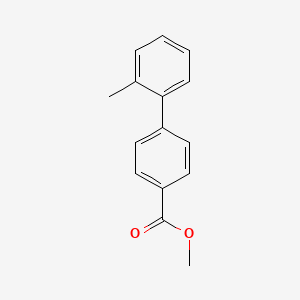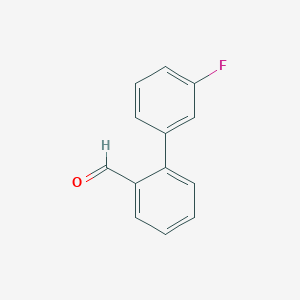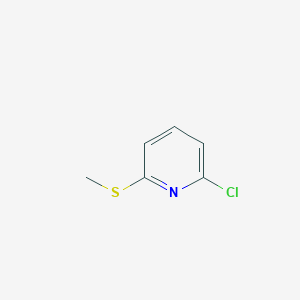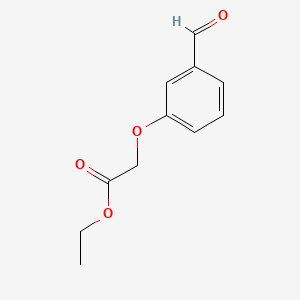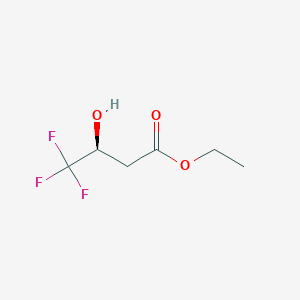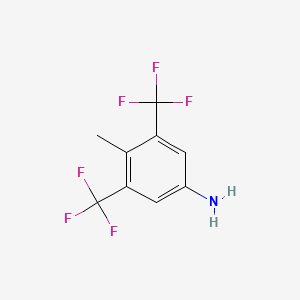
4-Methyl-3,5-bis(trifluoromethyl)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of “3,5-Bis(trifluoromethyl)aniline”, a related compound, involves the use of 3,5-Bis(trifluoromethyl)nitrobenzene and ethyl acetate in a 1L autoclave, with palladium-carbon as a catalyst . The reaction is maintained at 60℃ for 20 hours, followed by cooling, filtration, concentration, and distillation .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(trifluoromethyl)aniline” consists of a benzene ring with two trifluoromethyl groups and one amino group attached . The linear formula is (CF3)2C6H3NH2 .
Chemical Reactions Analysis
“3,5-Bis(trifluoromethyl)aniline” has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Bis(trifluoromethyl)aniline” include a boiling point of 85 °C/15 mmHg, a density of 1.467 g/mL at 25 °C, and a refractive index n20/D of 1.434 .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of FDA-Approved Drugs
- Summary of Application: This compound is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been found to exhibit numerous pharmacological activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Over the past 20 years, 19 FDA-approved drugs containing the TFM group have been developed .
Application 2: Synthesis of Pyrazole Derivatives
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” is used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Some compounds were found to be bactericidal and potent against MRSA persisters .
Application 3: Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” was found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 4: Synthesis of Schiff’s Base
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” is used in the synthesis of Schiff’s base .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 5: Synthesis of 4-(trialkylmethyl)anilines
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” is used in the synthesis of 4-(trialkylmethyl)anilines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 6: Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” was found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 4: Synthesis of Schiff’s Base
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” is used in the synthesis of Schiff’s base .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 5: Synthesis of 4-(trialkylmethyl)anilines
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” is used in the synthesis of 4-(trialkylmethyl)anilines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 6: Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” was found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c1-4-6(8(10,11)12)2-5(16)3-7(4)9(13,14)15/h2-3H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFVMIGHVNJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371173 | |
| Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3,5-bis(trifluoromethyl)aniline | |
CAS RN |
243139-67-5 | |
| Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)
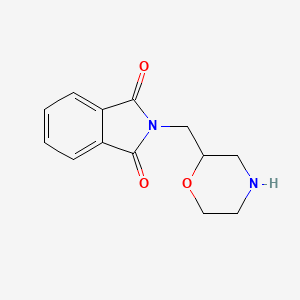
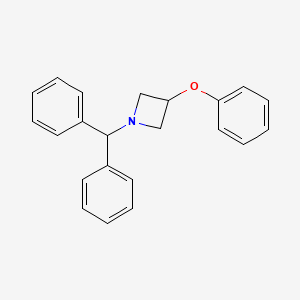
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)
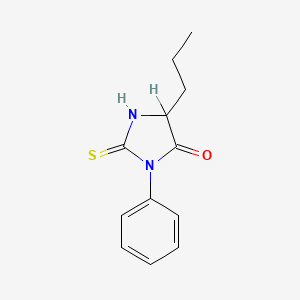
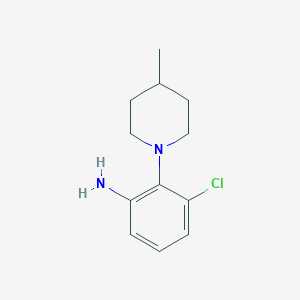
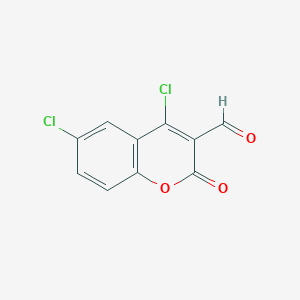
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)
